molecular formula C17H24N2OS B2773759 1-((1R,3s)-adamantan-1-yl)-3-(2-(thiophen-3-yl)ethyl)urea CAS No. 1396858-42-6

1-((1R,3s)-adamantan-1-yl)-3-(2-(thiophen-3-yl)ethyl)urea

Cat. No. B2773759
CAS RN: 1396858-42-6
M. Wt: 304.45
InChI Key: TYKHYLZEIANBTH-UHFFFAOYSA-N
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Description

1-((1R,3s)-adamantan-1-yl)-3-(2-(thiophen-3-yl)ethyl)urea, commonly known as Aducanumab, is a monoclonal antibody that has been developed for the treatment of Alzheimer's disease. This drug has gained significant attention in recent years due to its potential to slow down the progression of Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide.

Scientific Research Applications

Noncovalent Interactions and Molecular Stability

Quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provides insights into the stability and structural preferences of adamantane derivatives. Through crystallography and Quantum Theory of Atoms-in-Molecules (QTAIM) analysis, it's shown that adamantane-1,3,4-thiadiazole hybrids exhibit significant stabilization through intra- and intermolecular interactions. This research highlights the potential of such compounds in designing stable molecular structures with specific interaction capabilities (El-Emam et al., 2020).

Synthesis and Chemical Properties

The synthesis and properties of N,N′-disubstituted ureas containing an adamantane fragment have been explored, demonstrating the methods for achieving high yields of adamantane-urea compounds. This research underlines the versatility of adamantane derivatives in synthetic chemistry, providing a basis for further functionalization and application in diverse fields (Danilov, Burmistrov, & Butov, 2020).

Biological Activity and Potential Applications

Adamantylated pyrimidines have been synthesized and evaluated for their significant anticancer and antimicrobial properties. This opens avenues for the use of adamantane derivatives as potential therapeutics, emphasizing the importance of structural modification in achieving desired biological activities (Orzeszko et al., 2004).

Molecular Docking and Drug Design

Theoretical investigations of adamantane derivatives, including structural analysis, DFT, QTAIM analysis, and molecular docking, reveal their potential as inhibitory agents against specific enzymes. Such studies are crucial for drug design, offering insights into the interaction mechanisms and efficacy of adamantane-based inhibitors (Al-Wahaibi et al., 2018).

properties

IUPAC Name

1-(1-adamantyl)-3-(2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c20-16(18-3-1-12-2-4-21-11-12)19-17-8-13-5-14(9-17)7-15(6-13)10-17/h2,4,11,13-15H,1,3,5-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKHYLZEIANBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-yl)-3-[2-(thiophen-3-yl)ethyl]urea

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